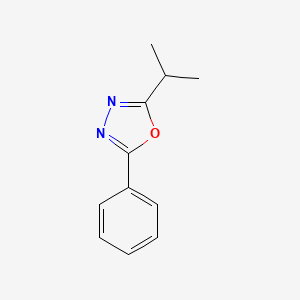

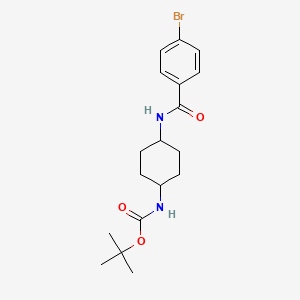

![molecular formula C26H29F3N4O5 B2520500 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351595-42-0](/img/structure/B2520500.png)

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

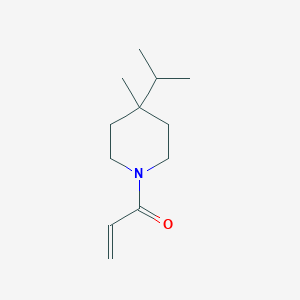

The compound "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" is a complex molecule that appears to be designed for biological activity, potentially as a ligand for receptor binding based on the presence of a piperidine and imidazole moiety. The structure suggests it could be involved in receptor antagonism or enzyme inhibition, as these features are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been described in the literature. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl radical counterpart has been reported, demonstrating the utility of piperidine derivatives in oxidative reactions . Additionally, the development of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists shows the relevance of piperidine and benzyl moieties in medicinal chemistry . These syntheses often involve multiple steps, including the use of reagents like benzenesulfonyl chloride and aminopiperidine, and conditions such as dynamic pH control in aqueous media .

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzimidazole group attached to a piperidine ring, which is a common feature in compounds with biological activity. The synthesis and structural analysis of related compounds, such as pyrimido[1,2-a]benzimidazoles, provide insights into the stability and reactivity of such moieties . X-ray analysis can confirm the structure of these complex molecules .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. Piperidine derivatives are known to participate in various chemical reactions, including oxidation and substitution reactions . The presence of an acetamide group suggests potential for further substitution reactions, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" are not detailed in the provided papers, related compounds can offer some insights. Piperidine derivatives often exhibit significant biological activity, and their physical properties such as solubility and melting points can be tailored through functional group modifications . The presence of a trifluoromethyl group suggests increased lipophilicity, which could affect the compound's bioavailability and distribution .

Scientific Research Applications

Antimicrobial Applications

Compounds with similar structures have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, derivatives of piperidine and benzimidazole have shown effectiveness against Candida species, with certain substitutions on the benzothiazole ring enhancing anticandidal activity. This suggests potential applications in developing antimicrobial agents targeting fungal infections (Mokhtari & Pourabdollah, 2013).

ACAT Inhibition for Therapeutic Development

Another application area is the inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. A compound with a benzimidazole core showed potent inhibition of ACAT-1, which is significant for treating diseases associated with ACAT-1 overexpression, such as atherosclerosis. The enhanced aqueous solubility and improved pharmacokinetics of these inhibitors underscore their therapeutic potential (Shibuya et al., 2018).

Probing Peripheral Benzodiazepine Receptors

The synthesis of imidazo[1,2-α]pyridines, structurally related, has facilitated the study of Peripheral Benzodiazepine Receptors (PBR), important for understanding the role of these receptors in various physiological and pathological processes. These compounds serve as high-affinity ligands for PBR, enabling in vivo studies using SPECT imaging techniques (Katsifis et al., 2000).

Chemical Synthesis and Drug Development

The compound's structural components are also integral in synthesizing various derivatives with potential drug applications. Research has demonstrated the synthesis of derivatives by modifying the piperidine and benzimidazole cores, leading to compounds with varied biological activities, including antimicrobial and anticancer properties. These synthetic pathways provide a foundation for developing new therapeutic agents by exploiting the chemical versatility of the compound's structure (Duran & Canbaz, 2013).

properties

IUPAC Name |

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O.C2H2O4/c1-16-11-21-22(12-17(16)2)31(15-28-21)13-18-7-9-30(10-8-18)14-23(32)29-20-6-4-3-5-19(20)24(25,26)27;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCUUZYSDVBUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

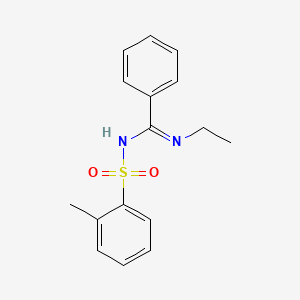

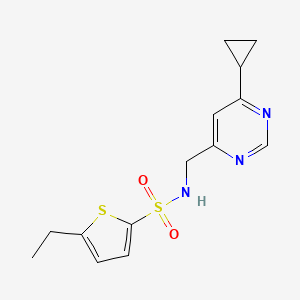

![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)

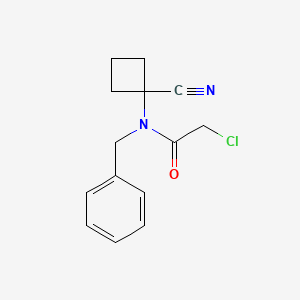

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)

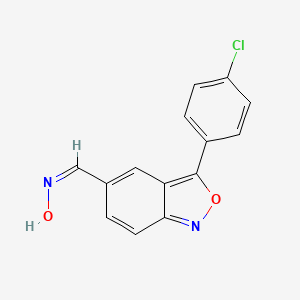

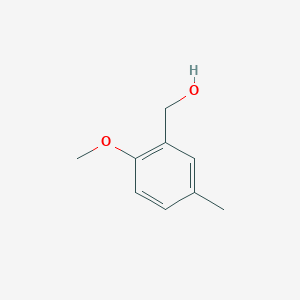

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

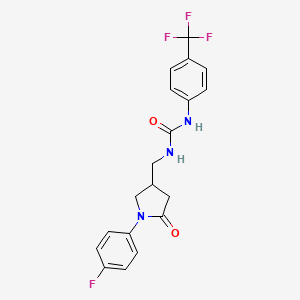

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)